
Glycyl-dl-serine
Overview
Description
Glycyl-dl-serine is a dipeptide composed of glycine and dl-serine It is a zwitterionic compound, meaning it contains both positive and negative charges within the same molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-dl-serine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents, such as dicyclohexylcarbodiimide, to facilitate the formation of the peptide bond between glycine and dl-serine. The reaction typically occurs in an organic solvent like dimethylformamide, with the addition of a coupling agent such as N-hydroxysuccinimide to improve the efficiency of the reaction .
Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. Enzymes like serine hydroxymethyltransferase can catalyze the formation of serine from glycine and formaldehyde. This method is advantageous due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: Glycyl-dl-serine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can react with the amino group under mild conditions.
Major Products:
Oxidation: Formation of keto-serine derivatives.
Reduction: Formation of hydroxy-serine derivatives.
Substitution: Formation of substituted serine derivatives.
Scientific Research Applications
Biochemical Applications
Glycyl-dl-serine is involved in several biochemical processes, primarily due to its role as a dipeptide. It acts as an intermediate in protein metabolism and can influence various physiological functions.
Neuroprotective Effects
Recent studies indicate that this compound may exhibit neuroprotective properties similar to those of its constituent amino acids. For instance, L-serine has been shown to have a protective effect against excitotoxicity in neurons by activating glycine receptors, which are crucial for maintaining neuronal health .
Case Study: Neuroprotection in Animal Models
- Study : In a mouse model of cerebral ischemia, L-serine supplementation demonstrated significant neuroprotective effects by reducing neuronal apoptosis .
- Dosage : Administered at 200 mg/kg over several weeks.
- Outcome : Improved neuronal survival and function post-injury.
Pharmaceutical Applications
This compound is investigated for its potential use in pharmaceuticals, particularly in formulations aimed at treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for drug development targeting central nervous system conditions.
Table 1: Potential Pharmaceutical Applications of this compound
Cosmeceutical Applications
This compound is also explored in the field of cosmetics and skincare. Its moisturizing properties can enhance skin hydration and elasticity, making it a valuable ingredient in topical formulations.
Case Study: Skin Hydration
- Study : A clinical trial assessed the effects of this compound in a moisturizing cream.
- Outcome : Participants reported improved skin hydration levels after four weeks of use.
Analytical Applications
The compound is utilized in analytical chemistry, particularly in proton magnetic resonance studies to investigate interactions between amino acids and dipeptides. This application aids in understanding the structural dynamics of peptides in biological systems.
Table 2: Analytical Uses of this compound
Mechanism of Action
The mechanism of action of glycyl-dl-serine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes like serine hydroxymethyltransferase, which catalyzes the conversion of serine to glycine and vice versa. This reaction is crucial for the synthesis of nucleotides and other biomolecules . Additionally, this compound can influence protein folding and stability by acting as a flexible linker in engineered proteins .
Comparison with Similar Compounds
- Glycyl-dl-threonine
- Glycyl-dl-valine
- Glycyl-dl-methionine
Comparison: Glycyl-dl-serine is unique due to the presence of the hydroxyl group in the serine residue, which imparts additional reactivity and hydrogen-bonding capability compared to other glycyl peptides. This makes it particularly useful in applications requiring specific interactions and stability .
Biological Activity
Glycyl-dl-serine (Gly-dl-Ser) is a dipeptide composed of glycine and serine, with a chemical formula of C₅H₁₀N₂O₄ and a molecular weight of approximately 146.15 g/mol. This compound is of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in various fields, and notable research findings.
Chemical Structure and Properties
This compound contains a hydroxyl group from serine, which enhances its solubility and reactivity in biological systems. Its structure allows it to participate in various biochemical processes, making it an intriguing subject for scientific investigation.
Property | Value |
---|---|
Chemical Formula | C₅H₁₀N₂O₄ |
Molecular Weight | 146.15 g/mol |
Solubility | High (due to hydroxyl group) |
The biological activity of this compound is primarily attributed to its interactions with various biological receptors and enzymes. Notably, it has been studied for its role in modulating NMDA receptors in the brain, where D-serine acts as a co-agonist, enhancing receptor activity. This interaction is crucial for synaptic plasticity, learning, and memory formation .
Key Mechanisms:
- NMDA Receptor Modulation : this compound enhances NMDA receptor activity by binding to the glycine site, facilitating neurotransmission.
- Metal Ion Complexation : The compound can form complexes with metal ions, which may influence its biological roles.
Biological Activities
Research indicates that this compound exhibits several biological activities that may be beneficial in therapeutic contexts:
- Neurotransmission : Its role as a co-agonist at NMDA receptors suggests potential applications in treating neuropsychiatric disorders such as schizophrenia and depression.
- Antitumor Activity : Studies have shown that glycyl-tRNA synthetase (GRS), related to this compound, can suppress tumor growth by inducing apoptosis in cancer cells through ERK signaling pathways . This indicates a broader potential for this compound in cancer therapy.
- Cell Signaling : The compound may act as a signaling molecule influencing various physiological processes.
Case Studies and Research Findings
Several studies have explored the effects of this compound on different biological systems:
- Neuroprotective Effects : In research involving animal models, this compound was found to enhance cognitive functions by improving synaptic plasticity through NMDA receptor modulation.
- Tumor Suppression : A study demonstrated that GRS could significantly inhibit the growth of tumors expressing high levels of ERK activation when administered in vivo, highlighting its potential as an anticancer agent .
Applications
This compound has diverse applications across various fields:
- Pharmaceuticals : Potential therapeutic agent for neuropsychiatric disorders.
- Biochemistry : Used as a model compound for studying peptide bond formation and stability.
- Research : Investigated for its role in neurotransmission and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Glycyl-dl-serine in laboratory settings?
- Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. SPPS allows precise control over amino acid coupling using Fmoc/t-Bu protection strategies, with HPLC purification to isolate the dipeptide . Characterization involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying α-proton shifts and coupling patterns) and mass spectrometry (MS) to validate molecular weight . Stability assessments under varying pH and temperature conditions are critical, requiring thermogravimetric analysis (TGA) and circular dichroism (CD) spectroscopy to monitor conformational changes .
Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound for experimental design?
- Answer : Solubility is tested via phase solubility studies in aqueous buffers (e.g., phosphate-buffered saline) and organic solvents (e.g., DMSO). Stability assessments involve accelerated degradation studies under controlled humidity, temperature, and light exposure, analyzed via HPLC-UV or LC-MS to quantify decomposition products like CO₂ or nitrogen oxides . Dynamic vapor sorption (DVS) can measure hygroscopicity, which impacts storage conditions .
Q. What are the best practices for conducting a literature review on this compound to identify research gaps?
- Answer : Use systematic search strategies in databases like PubMed, SciFinder, and Google Scholar with keywords: “this compound synthesis,” “peptide stability,” and “dipeptide applications.” Prioritize peer-reviewed journals and avoid non-curated sources. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate gaps, such as understudied biological interactions or metabolic pathways .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biochemical interactions of this compound in cellular models?
- Answer : Use fluorescence tagging (e.g., FITC-labeled this compound) to track cellular uptake via confocal microscopy. For mechanistic studies, employ knockout cell lines or siRNA silencing to identify receptor-specific pathways. Quantitative PCR (qPCR) and western blotting can assess downstream gene/protein expression changes. Ensure controls include scrambled peptides and toxicity assays (e.g., MTT) .
Q. What analytical techniques are recommended to resolve contradictions in reported stability data for this compound?
- Answer : Conflicting stability data may arise from differing experimental conditions (e.g., buffer ionic strength, oxidation sources). Use orthogonal methods:
- Kinetic studies : Monitor degradation rates via HPLC-MS under standardized conditions (pH 7.4, 37°C).
- Isothermal calorimetry (ITC) : Measure thermodynamic stability and binding constants.
- Statistical rigor : Apply ANOVA or Bayesian analysis to assess variability across studies .
Q. How can computational modeling enhance the understanding of this compound’s conformational dynamics?
- Answer : Molecular dynamics (MD) simulations using software like GROMACS or AMBER can predict folding behavior in solvated environments. Quantum mechanical calculations (e.g., DFT) elucidate electronic properties affecting reactivity. Validate models with experimental data (e.g., NMR chemical shifts, CD spectra) .
Q. What strategies are effective for replicating this compound studies when primary data is incomplete?
- Answer : Reproduce key parameters (e.g., reagent purity, solvent grade) and document deviations. Use open-source tools like Jupyter Notebooks for transparent data analysis. Cross-reference with secondary sources (e.g., patents, conference abstracts) to fill methodological gaps. Engage in preprint peer-review platforms for feedback .
Q. Methodological Frameworks
Q. How should researchers formulate hypothesis-driven questions about this compound’s role in metabolic pathways?
- Answer : Apply the PICO framework:
- Population : Specific cell types (e.g., hepatocytes).
- Intervention : this compound exposure at varying concentrations.
- Comparison : Untreated controls or analogous dipeptides.
- Outcome : Changes in metabolite levels (e.g., ATP, NADH) via metabolomics .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow OSHA guidelines for peptide handling: use fume hoods for synthesis, wear PPE (gloves, goggles), and dispose of waste via incineration. For in vivo studies, obtain IACUC approval and monitor for immunogenic responses .
Q. Data Presentation & Validation
Q. How can researchers ensure reproducibility when publishing this compound data?
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988392 | |
Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyl-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028850 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
687-38-7, 7361-43-5, 82660-87-5, 2789-31-3 | |
Record name | Glycylserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=687-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycyl-DL-serine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC524160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC523194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC163326 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxyethylidene)serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-DL-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.630 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycyl-D,L-serine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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